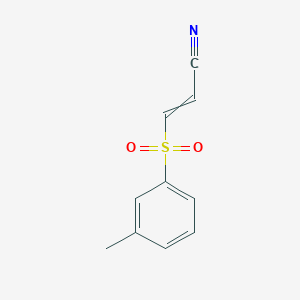

3-(3-Methylphenyl)sulfonylprop-2-enenitrile

Description

3-(3-Methylphenyl)sulfonylprop-2-enenitrile is an α,β-unsaturated sulfone nitrile characterized by a sulfonyl group (-SO₂-) attached to a 3-methylphenyl ring and conjugated to a nitrile (-CN) group via a propene backbone. This structure confers significant electrophilicity at the β-carbon, making it reactive toward nucleophilic additions. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of β-substituted acrylonitrile derivatives for pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C10H9NO2S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

3-(3-methylphenyl)sulfonylprop-2-enenitrile |

InChI |

InChI=1S/C10H9NO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2-5,7-8H,1H3 |

InChI Key |

KMJWIAQKSMWTEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C=CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-tolylsulfonyl)acrylonitrile typically involves the reaction of m-toluenesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

m-Toluenesulfonyl chloride+AcrylonitrileBase3-(m-Tolylsulfonyl)acrylonitrile

Industrial Production Methods

In industrial settings, the production of 3-(m-tolylsulfonyl)acrylonitrile may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(m-Tolylsulfonyl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The acrylonitrile moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can react with the acrylonitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Primary amines.

Substitution: Various substituted acrylonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Biological and Pharmaceutical Applications

- NF-κB Inhibition: BAY 11-7082 functions as an inhibitor of TNF alpha-induced IκBα phosphorylation, which prevents the binding of ubiquitin . By inhibiting IκBα phosphorylation, it effectively blocks the activation of NF-κB, a key transcription factor involved in inflammatory and immune responses .

- Apoptosis Induction: The compound has been shown to induce apoptosis in several B and T lymphoma cell lines . This suggests its potential use in cancer research and therapy, specifically in targeting lymphoma cells.

- Inhibition of Adhesion Molecule Expression: BAY 11-7082 can inhibit TNF-alpha-induced expression of various adhesion molecules . This is relevant in the context of inflammatory diseases where adhesion molecules play a crucial role in leukocyte recruitment and tissue infiltration.

- NLRP3 Inflammasome Modulation: Although not a primary application, the broader class of NLRP3 inhibitors, which includes BAY 11-7082, is under investigation for their therapeutic potential in modulating neuroinflammatory processes in acute and chronic brain diseases . These diseases include ischemia, stroke, hemorrhage, Alzheimer's disease, and Parkinson's disease .

- Anti-inflammatory Properties: It functions as a non-steroidal anti-inflammatory drug .

Research Use

- Tool Compound in Biological Assays: BAY 11-7082 is frequently used as a tool compound in research to study the NF-κB pathway and its involvement in various cellular processes . Its inhibitory action helps researchers elucidate the roles of NF-κB in inflammation, apoptosis, and immune responses.

- Investigating Neuroinflammation: Researchers use BAY 11-7082 to explore the modulation of the NLRP3 inflammasome in brain neuroinflammatory processes . This is particularly relevant in the context of neurodegenerative diseases and virus encephalitis.

Other Applications

Mechanism of Action

The mechanism of action of 3-(m-tolylsulfonyl)acrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the acrylonitrile moiety. These interactions can affect enzyme activity, protein binding, and other biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonylprop-2-enenitrile Derivatives

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -SO₂, -CN) enhance β-carbon electrophilicity, facilitating nucleophilic additions. For example, (E)-3-phenylsulfonylprop-2-enenitrile reacts with thiophenol to yield 3,3-di(thiophenyl)propanenitrile (90% yield) . Electron-donating groups (e.g., -OCH₃ in ) reduce electrophilicity, slowing nucleophilic attack but improving thermal stability .

Structural Modifications and Applications: Thienyl Derivatives: The introduction of a thienyl group () extends π-conjugation, making such compounds suitable for optoelectronic applications . Amino and Hydroxy Derivatives: Compounds like (Z)-3-anilino-3-hydroxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile exhibit enhanced solubility and hydrogen-bonding capacity, favoring their use in drug design .

Synthetic Accessibility: Thiol-substituted analogs (e.g., 3-thiophenylprop-2-enenitrile) are synthesized via nucleophilic displacement of the sulfonyl group under mild conditions (chloroform, triethylamine, 25°C) . Multi-functional derivatives (e.g., methylamino and methylthio groups in ) require stepwise modifications, often involving protective group strategies .

For instance, (E)-3-(4-methoxyphenyl)sulfonylprop-2-enenitrile mandates precautions against inhalation and skin contact .

Biological Activity

3-(3-Methylphenyl)sulfonylprop-2-enenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a vinyl sulfone structure, which is significant for its biological activity. The sulfonyl group is known to participate in various biochemical interactions, making compounds with this moiety valuable in drug development.

Research indicates that compounds containing sulfonyl groups can act as inhibitors of various biological pathways. Specifically, vinyl sulfones have been shown to selectively inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. The NLRP3 inflammasome is involved in the activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18 .

Inhibition of NLRP3 Inflammasome

Studies have demonstrated that vinyl sulfone compounds can inhibit the ATPase activity of NLRP3, thereby preventing its activation. This inhibition is crucial in conditions characterized by excessive inflammation, such as autoimmune diseases and neurodegenerative disorders .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 3-(3-Methylphenyl)sulfonylprop-2-enenitrile:

Case Study 1: Inflammatory Disease Model

A recent observational study explored the effects of vinyl sulfone compounds on models of inflammatory diseases. The results indicated a significant reduction in inflammation markers when treated with 3-(3-Methylphenyl)sulfonylprop-2-enenitrile. This suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis and multiple sclerosis .

Case Study 2: Neurodegenerative Conditions

Another study focused on the neuroprotective properties of this compound. It was found to reduce neuronal cell death in models of Alzheimer's disease by inhibiting NLRP3 inflammasome activation, highlighting its role in mitigating neuroinflammation associated with neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.